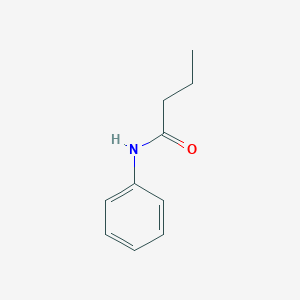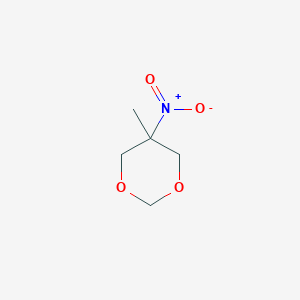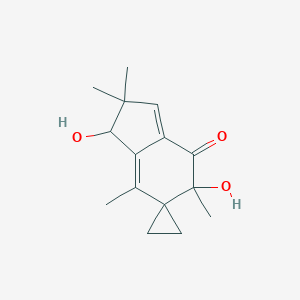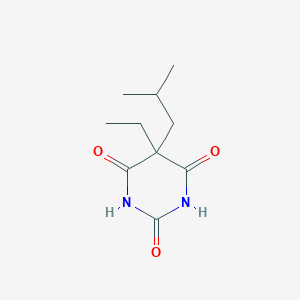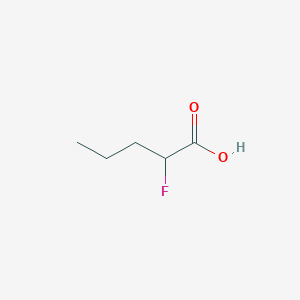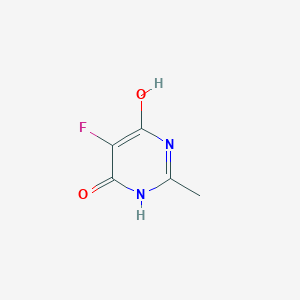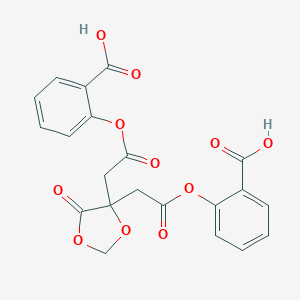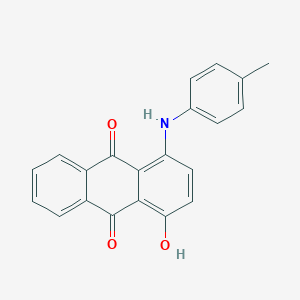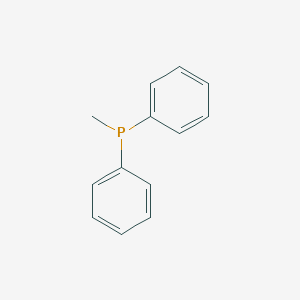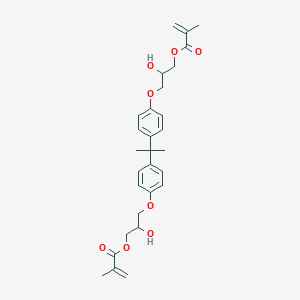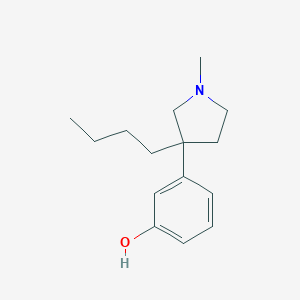
m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol, also known as BMPP, is a synthetic compound that is commonly used in scientific research. It is a potent agonist of the nicotinic acetylcholine receptor and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol acts as an agonist of the nicotinic acetylcholine receptor, binding to the receptor and causing it to open ion channels. This leads to the influx of calcium ions, which triggers a series of biochemical and physiological responses. m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol has been shown to have a higher affinity for the receptor than nicotine, making it a useful tool for studying the receptor's function.
Biochemische Und Physiologische Effekte
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol has a variety of biochemical and physiological effects, including the stimulation of neurotransmitter release, the modulation of ion channel activity, and the enhancement of cognitive function. It has been shown to improve learning and memory in animal models and to have potential therapeutic applications for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol in lab experiments is its high affinity for the nicotinic acetylcholine receptor, which allows for precise control of receptor activation. However, one limitation is that m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol is a synthetic compound and may not fully replicate the effects of natural ligands on the receptor.
Zukünftige Richtungen
There are several future directions for research on m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol, including investigating its potential therapeutic applications for neurological disorders, exploring its effects on other ion channels and receptors, and developing more selective agonists of the nicotinic acetylcholine receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol and its potential limitations as a research tool.
In conclusion, m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol is a synthetic compound that has been widely used in scientific research as an agonist of the nicotinic acetylcholine receptor. Its high affinity for the receptor and its ability to modulate ion channel activity and enhance cognitive function make it a valuable tool for studying the receptor's function. Future research on m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol will continue to provide insights into the biochemical and physiological effects of the nicotinic acetylcholine receptor and its potential therapeutic applications.
Synthesemethoden
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol can be synthesized through a multi-step process involving the reaction of 3-butyl-1-methylpyrrolidin-2-one with phenylmagnesium bromide, followed by a reaction with paraformaldehyde and hydrogenation. The final product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
M-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol is commonly used in scientific research as a tool for studying the nicotinic acetylcholine receptor. It has been shown to be an effective agonist of this receptor, which plays a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol has also been used to study the effects of nicotine on the brain and to investigate potential treatments for nicotine addiction.
Eigenschaften
CAS-Nummer |
1505-39-1 |
|---|---|
Produktname |
m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol |
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-(3-butyl-1-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-8-15(9-10-16(2)12-15)13-6-5-7-14(17)11-13/h5-7,11,17H,3-4,8-10,12H2,1-2H3 |
InChI-Schlüssel |
FYZBHPKQZFGKAR-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Synonyme |
m-(3-Butyl-1-methyl-3-pyrrolidinyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




